molecular formula C10H7NO8S2 B086883 3-nitronaphthalene-1,5-disulfonic acid CAS No. 117-86-2

3-nitronaphthalene-1,5-disulfonic acid

Cat. No.: B086883
CAS No.: 117-86-2
M. Wt: 333.3 g/mol
InChI Key: YDPFPDNDNZUKPL-UHFFFAOYSA-N
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Description

3-nitronaphthalene-1,5-disulfonic acid is an organic compound that belongs to the class of naphthalenedisulfonic acids. It is characterized by the presence of two sulfonic acid groups and a nitro group attached to a naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Nitronaphthalene-1,5-disulfonic acid, also known as Nitro-Armstrong’s acid, is primarily used as an intermediate in the production of other compounds . It is a key precursor for the synthesis of the corresponding 3-aminonaphthalene-1,5-disulfonic acid, also known as C-acid . The C-acid is used as a diazotization component for cotton dyes or as an intermediate for the preparation of 2-naphthol-4,8-disulfonic acid .

Mode of Action

The compound is produced through a process that involves sulfonation of naphthalene in an inert organic solvent with liquid sulfur trioxide . This is followed by the addition of a mixture consisting of about equal parts of 100% sulfuric acid and fully reacted crude nitration mixture obtained from a previous nitration batch . The resultant this compound is then isolated by precipitation and filtration .

Result of Action

The primary result of the action of this compound is the production of other compounds, such as 3-aminonaphthalene-1,5-disulfonic acid . These compounds can then be used in various applications, including as components for cotton dyes .

Action Environment

The production and use of this compound are influenced by various environmental factors. For instance, the compound is extremely hygroscopic and can easily form a rubbery, practically unprocessable mass with mechanical stress and temperatures above 30 °C . Therefore, special equipment is required for its handling, filtering, drying, storage in silos, and dosing .

Preparation Methods

The synthesis of 3-nitronaphthalene-1,5-disulfonic acid typically involves the nitration of 1,5-Naphthalenedisulfonic acid. The process begins with the sulfonation of naphthalene using oleum to produce 1,5-Naphthalenedisulfonic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield this compound.

Industrial production methods often involve large-scale sulfonation and nitration processes, ensuring high yields and purity of the final product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to achieve the desired product.

Chemical Reactions Analysis

3-nitronaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different oxidation states.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-nitronaphthalene-1,5-disulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-nitronaphthalene-1,5-disulfonic acid can be compared with other similar compounds, such as:

    1,5-Naphthalenedisulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,6-Naphthalenedisulfonic acid: Has sulfonic acid groups at different positions on the naphthalene ring, leading to different chemical properties and reactivity.

    1,3,5-Trisulfonic acid: Contains an additional sulfonic acid group, which can affect its solubility and reactivity.

The presence of the nitro group in this compound makes it unique and provides additional reactivity compared to its analogs.

Properties

IUPAC Name

3-nitronaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16/h1-5H,(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPFPDNDNZUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)[N+](=O)[O-])C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059462
Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117-86-2
Record name 3-Nitro-1,5-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Record name 1,5-Naphthalenedisulfonic acid, 3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitronaphthalene-1,5-disulphonic acid
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